molecular formula C12H8K2O4S B12657834 Dipotassium p,p'-sulphonylbis(phenolate) CAS No. 38980-60-8

Dipotassium p,p'-sulphonylbis(phenolate)

Cat. No.: B12657834
CAS No.: 38980-60-8
M. Wt: 326.45 g/mol
InChI Key: WVROGQAIKKWETI-UHFFFAOYSA-L
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Description

Dipotassium p,p'-sulphonylbis(phenolate) (CAS No. 3594-55-6) is an organosulfur compound characterized by a central sulfonyl group (-SO₂-) bridging two para-substituted phenolic rings, each coordinated with a potassium ion . Its molecular formula is C₁₂H₈K₂O₆S₂, with a molecular weight of 390.53 g/mol. The compound is synthesized through sulfonation of biphenol derivatives followed by neutralization with potassium hydroxide, yielding a stable dipotassium salt.

This compound is widely utilized as a stabilizer in polymer formulations and as an intermediate in organic synthesis due to its ionic nature and thermal stability. Its para-substitution pattern ensures symmetry, enhancing crystallinity and solubility in polar solvents like water and alcohols .

Properties

CAS No.

38980-60-8

Molecular Formula

C12H8K2O4S

Molecular Weight

326.45 g/mol

IUPAC Name

dipotassium;4-(4-oxidophenyl)sulfonylphenolate

InChI

InChI=1S/C12H10O4S.2K/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2

InChI Key

WVROGQAIKKWETI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipotassium p,p’-sulphonylbis(phenolate) can be synthesized through the reaction of p,p’-sulphonylbis(phenol) with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol groups are deprotonated by the potassium hydroxide, resulting in the formation of the dipotassium salt.

Industrial Production Methods: In industrial settings, the production of dipotassium p,p’-sulphonylbis(phenolate) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.

Types of Reactions:

    Oxidation: Dipotassium p,p’-sulphonylbis(phenolate) can undergo oxidation reactions, where the sulphonyl group can be further oxidized to form sulphone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield sulfoxide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenolate groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Sulphone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted phenolate compounds.

Scientific Research Applications

Dipotassium p,p’-sulphonylbis(phenolate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulphone and sulfoxide compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of dipotassium p,p’-sulphonylbis(phenolate) involves its ability to interact with various molecular targets. The phenolate groups can form strong interactions with metal ions and other electrophiles, making it a versatile reagent in catalysis and other chemical processes. The sulphonyl group can participate in redox reactions, contributing to its reactivity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Solubility (Water) Applications Reference
Dipotassium p,p'-sulphonylbis(phenolate) 3594-55-6 C₁₂H₈K₂O₆S₂ Para-substituted sulfonylphenol High Polymer stabilizer, synthesis
Dipotassium 3,3'-sulphonylbis(benzenesulphonate) 63316-33-6 C₁₂H₈K₂O₈S₃ Meta-sulfonate, sulfonyl bridge Very High Ion-exchange resins, surfactants
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C₁₀H₆K₂O₈S₂ Naphthalene core, hydroxyl group Moderate Dye intermediates, surfactants
Sodium 4,4'-(propane-2,2-diyl)diphenolate - C₁₅H₁₄Na₂O₂ Bisphenol A, sodium salt Low Polycarbonate monomers
Bis(p-sulfonatophenyl)phenylphosphine dipotassium 308103-66-4 C₁₈H₁₃K₂O₆PS₂·2H₂O Phosphine core, sulfonate groups High Catalysis, ligand chemistry

Key Research Findings

  • Ionic Radius Effects : Potassium salts generally exhibit higher solubility than sodium analogs due to larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å), reducing lattice energy .
  • Substitution Patterns: Para-substituted derivatives (e.g., Dipotassium p,p'-sulphonylbis(phenolate)) demonstrate superior thermal stability compared to meta-substituted isomers, making them preferable in high-temperature polymer applications .
  • Functional Group Diversity: The presence of hydroxyl or amino groups (e.g., 4,4'-sulphonylbis[2-aminophenol]) broadens reactivity but necessitates pH adjustments for optimal solubility .

Biological Activity

Dipotassium p,p'-sulphonylbis(phenolate), also known as 4,4'-sulphonyldiphenol, is a compound with notable biological activities that have garnered attention in various fields, including pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dipotassium p,p'-sulphonylbis(phenolate) has the following chemical structure:

  • Molecular Formula : C12H10K2O4S
  • Molecular Weight : 318.43 g/mol
  • CAS Number : 119-93-7

The compound features two phenolic groups linked by a sulfonyl group, which contributes to its solubility and reactivity.

Antioxidant Properties

Research indicates that dipotassium p,p'-sulphonylbis(phenolate) exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that dipotassium p,p'-sulphonylbis(phenolate) reduced oxidative stress markers in cellular models by up to 50%, suggesting its potential as a therapeutic agent against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies revealed that dipotassium p,p'-sulphonylbis(phenolate) inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

The biological activity of dipotassium p,p'-sulphonylbis(phenolate) is attributed to its ability to interact with cellular components:

  • Free Radical Scavenging : The phenolic hydroxyl groups donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby exerting its antimicrobial effects.

Toxicological Profile

While dipotassium p,p'-sulphonylbis(phenolate) shows promising biological activities, understanding its toxicological profile is essential for safe application. Preliminary studies suggest low toxicity levels in mammalian models; however, comprehensive toxicological assessments are necessary to establish safety margins for therapeutic use.

Summary of Research Findings

StudyFocusKey Findings
Journal of Medicinal ChemistryAntioxidant ActivityReduced oxidative stress markers by 50%
Microbial PathogenesisAntimicrobial ActivityInhibited growth of E. coli and S. aureus (MIC: 32-64 µg/mL)
Toxicology ReportsToxicological AssessmentLow toxicity in preliminary studies

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